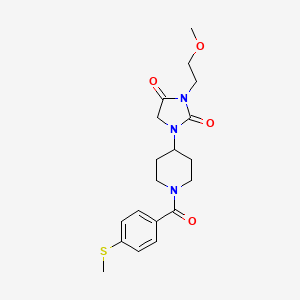![molecular formula C11H16N2O2 B2464899 Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 2170371-89-6](/img/structure/B2464899.png)
Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate: is a chemical compound with the molecular formula C11H16N2O2. It is a white to yellow solid and is known for its unique bicyclic structure, which includes a cyanide group and a carbamate group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor. One common method includes the use of tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate as a starting material, which is then reacted with cyanogen bromide under controlled conditions to introduce the cyanide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process would typically include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The cyanide group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The cyanide group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, participating in reactions that modify biological molecules. The carbamate group can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
相似化合物的比较
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Comparison:
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has an amino group instead of a cyanide group, making it more reactive in nucleophilic substitution reactions.
- Tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: This compound contains a formyl group, which can undergo different types of reactions such as condensation and reduction .
Tert-butyl (3-cyanobicyclo[11
属性
IUPAC Name |
tert-butyl N-(3-cyano-1-bicyclo[1.1.1]pentanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(2,3)15-8(14)13-11-4-10(5-11,6-11)7-12/h4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXWAPXMULDENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464817.png)
![1-(5-Ethylpyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2464819.png)
![1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one](/img/structure/B2464820.png)
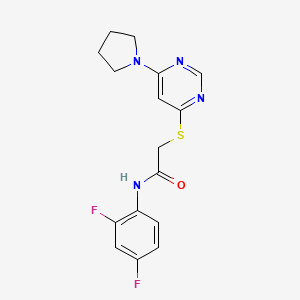

![3-({7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B2464827.png)
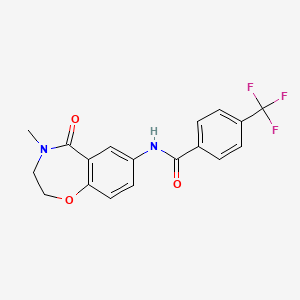

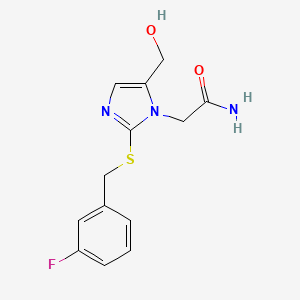
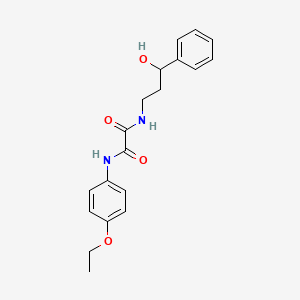
![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![Methyl N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate](/img/structure/B2464835.png)
![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2464837.png)
